3-Chloro-4-methylpyridazine hydrochloride
Overview
Description
3-Chloro-4-methylpyridazine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. It is characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position on the pyridazine ring, with an additional hydrochloride group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-4-methylpyridazine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that this compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known to be a useful intermediate for the synthesis of pesticides and anti-viral drugs .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylpyridazine hydrochloride typically involves the chlorination of 4-methylpyridazine. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The process may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted pyridazine derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
3-Chloro-4-methylpyridazine hydrochloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 3-Chloro-4-methylpyridine hydrochloride
- 4-Chloro-3-methylpyridine hydrochloride
- 3-Chloro-6-methylpyridazine
Comparison:
- Structural Differences: While these compounds share similar functional groups, the position of the chlorine and methyl groups on the ring structure varies, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 3-Chloro-4-methylpyridazine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which can result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-methylpyridazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQVGPSLPUHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566649-48-6 | |
Record name | Pyridazine, 3-chloro-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1566649-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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